3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- An unusual product from the reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine leads to the formation of an azabicyclo[3.2.1]octane compound, showcasing an unexpected reaction pathway (MacorJohn et al., 1998).
- The preparation of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and 1-Azabicyclo[3.2.2]nonane-5-carbonitrile from pyridine-4-carboxamide demonstrates the versatility in synthesizing azabicyclo compounds (Svoboda & Paleček, 1995).
Pharmaceutical Synthesis
- Stereospecific synthesis of an active metabolite of PI3 kinase inhibitor PKI-179, involving an azabicyclo[3.2.1]octane, highlights its role in medicinal chemistry (Chen et al., 2010).
Neurological Research
- Discovery of an alpha7 nicotinic acetylcholine receptor agonist, incorporating azabicyclo[3.2.1]octane, suggests its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Organic Chemistry and Synthesis Techniques
- The novel design of the 3,8-diazabicyclo[3.2.1]octane framework in oxidative sulfonamidation of 1,5-hexadiene demonstrates innovative synthetic strategies (Shainyan et al., 2014).
Conformational Analysis in Chemistry
- Conformational studies of N-substituted 8-azabicyclo[3.2.1]octan-3-ones provide insights into the structural behavior of related compounds (Arias et al., 1986).
Properties
IUPAC Name |
3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCGDOXAJCYGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649415 |
Source
|
Record name | 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170321-92-2 |
Source
|
Record name | 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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